molecular formula C19H17N5O2 B11023412 N-(1H-indol-4-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-(1H-indol-4-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11023412
M. Wt: 347.4 g/mol
InChI Key: IIEHLVMTZZXWPF-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that features both indole and benzotriazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Derivative: Starting with an indole precursor, functionalization at the 4-position can be achieved through electrophilic substitution reactions.

    Synthesis of the Benzotriazine Moiety: The benzotriazine ring can be synthesized via cyclization reactions involving appropriate precursors such as o-phenylenediamine and carboxylic acids.

    Coupling Reaction: The final step involves coupling the indole derivative with the benzotriazine moiety through amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.

    Reduction: The benzotriazine ring can be reduced to form dihydrobenzotriazines under specific conditions.

    Substitution: Both the indole and benzotriazine rings can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution pattern.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring typically yields indole-2,3-diones, while reduction of the benzotriazine ring can produce dihydrobenzotriazines.

Scientific Research Applications

Chemistry

In organic synthesis, N-(1H-indol-4-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound may exhibit biological activity due to the presence of the indole and benzotriazine rings, which are known to interact with various biological targets. It could be explored for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The indole ring is a common pharmacophore in many drugs, and the benzotriazine moiety could enhance binding affinity and specificity.

Industry

In the materials science industry, this compound could be used in the development of novel materials with specific electronic or optical properties. Its unique structure may impart desirable characteristics to polymers or other advanced materials.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring could engage in π-π stacking interactions, while the benzotriazine moiety might form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
  • N-(1H-indol-4-yl)-4-(4-oxo-1,2,3-benzotriazin-2(4H)-yl)butanamide
  • N-(1H-indol-4-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide

Uniqueness

N-(1H-indol-4-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to the specific positioning of the indole and benzotriazine rings. This configuration may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both indole and benzotriazine moieties in a single molecule allows for a wide range of interactions and applications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C19H17N5O2/c25-18(21-16-8-3-7-15-13(16)10-11-20-15)9-4-12-24-19(26)14-5-1-2-6-17(14)22-23-24/h1-3,5-8,10-11,20H,4,9,12H2,(H,21,25)

InChI Key

IIEHLVMTZZXWPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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